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molecular formula C9H9ClN2 B8613187 7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine

7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8613187
M. Wt: 180.63 g/mol
InChI Key: GNZIETLYKYVJJW-UHFFFAOYSA-N
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Patent
US08309550B2

Procedure details

A mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine (11 mmol) in dry DMF (20 mL) was cooled on an ice bath, NaH (143 mmol) was added portion wise under N2. The mixture was allowed to stir at room temperature for 1 hr. Upon cooling to 0° C., iodoethane (26 mmol) was added and the mixture was reacted for further 3 his. After quenching with H2O (20 mL), the mixture was diluted with diethyl ether and extracted with ether (4×50 mL). The organic layers were combined, washed with brine, dried with MgSO4 and filtered. The solvent was evaporated to give 7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine as orange oil. MS (ESI+) m/z 181.0533 (M+H)+.
Quantity
11 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.[H-].[Na+].N#N.I[CH2:16][CH3:17]>CN(C=O)C>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][N:8]([CH2:16][CH3:17])[C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
ClC=1N=CC=C2C1NC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
143 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
26 mmol
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for further 3 his
CUSTOM
Type
CUSTOM
Details
After quenching with H2O (20 mL)
ADDITION
Type
ADDITION
Details
the mixture was diluted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1N(C=C2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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